molecular formula C7H8N2O4S B1373624 6-(Methylsulfamoyl)pyridine-3-carboxylic acid CAS No. 1334486-38-2

6-(Methylsulfamoyl)pyridine-3-carboxylic acid

Cat. No.: B1373624
CAS No.: 1334486-38-2
M. Wt: 216.22 g/mol
InChI Key: SINRTUHRHKDLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 6-(Methylsulfamoyl)pyridine-3-carboxylic acid involves several steps. One common method includes the reaction of 6-chloronicotinic acid with methylamine and sulfur dioxide under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

6-(Methylsulfamoyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(Methylsulfamoyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Methylsulfamoyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group in the compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

6-(Methylsulfamoyl)pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

    6-(Aminosulfonyl)pyridine-3-carboxylic acid: Similar structure but with an amino group instead of a methyl group.

    6-(Ethylsulfamoyl)pyridine-3-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

6-(methylsulfamoyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-8-14(12,13)6-3-2-5(4-9-6)7(10)11/h2-4,8H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINRTUHRHKDLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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